Methyl 6-chloropyridazine-3-carboxylate
Overview
Description
Methyl 6-chloropyridazine-3-carboxylate is an organic compound with the molecular formula C(_6)H(_5)ClN(_2)O(_2). It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Scientific Research Applications
Methyl 6-chloropyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. It helps in understanding the interaction of small molecules with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Researchers explore its role in drug development and medicinal chemistry.
Industry: The compound is used in the production of pesticides, herbicides, and fungicides. Its derivatives are employed in the formulation of crop protection agents.
Mechanism of Action
Target of Action
Methyl 6-chloropyridazine-3-carboxylate is a key intermediate in the research of anti-tumor, blood-lipid lowering and insecticides . It can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands .
Mode of Action
It is known that it can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .
Biochemical Pathways
It is known to be involved in the synthesis of fluoro substituted 6-phenylnicotinamide and retinoid x receptor (rxr) ligands .
Pharmacokinetics
It is known that it has a molecular weight of 17257 and a density of 1372±006 g/cm3 . It is soluble in many organic solvents, such as ethanol, dimethylformamide, and dichloromethane .
Result of Action
It is known to be a key intermediate in the research of anti-tumor, blood-lipid lowering and insecticides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. It should be stored under inert gas (nitrogen or Argon) at 2-8°C . It should also be kept away from sources of ignition and oxidizing agents .
Safety and Hazards
Methyl 6-chloropyridazine-3-carboxylate is classified as Acute toxicity - Category 4, Oral; Acute toxicity - Category 4, Dermal; Skin irritation, Category 2; Eye irritation, Category 2; Acute toxicity - Category 4, Inhalation; Specific target organ toxicity – single exposure, Category 3 . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Methyl 6-chloropyridazine-3-carboxylate can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications . These properties make it a promising compound for future research and development in the field of medicinal chemistry.
Biochemical Analysis
Biochemical Properties
Methyl 6-chloropyridazine-3-carboxylate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can be used to synthesize fluoro-substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . Additionally, it can be used in the synthesis of retinoid X receptor ligands, which have numerous clinical applications . The interactions of this compound with these biomolecules are primarily based on its ability to form covalent bonds and its structural compatibility with the active sites of these enzymes and proteins.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with retinoid X receptor ligands can modulate gene expression and impact cellular metabolism . Additionally, its role as a TRPV1 antagonist suggests that it can influence cell signaling pathways related to pain and inflammation . These effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, its role in synthesizing TRPV1 antagonists indicates that it can inhibit the TRPV1 receptor, thereby modulating pain and inflammation pathways . Additionally, its interaction with retinoid X receptor ligands suggests that it can influence gene expression by binding to these receptors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as pain relief and anti-inflammatory properties, due to its role as a TRPV1 antagonist . At higher doses, it may cause toxic or adverse effects, which need to be carefully monitored in preclinical studies. Understanding the dosage thresholds and potential side effects is essential for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. For instance, its role in synthesizing retinoid X receptor ligands suggests that it may influence metabolic flux and metabolite levels . Additionally, its interaction with TRPV1 antagonists indicates that it may be involved in pathways related to pain and inflammation
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the desired sites within the cell, thereby enhancing its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-chloropyridazine-3-carboxylate can be synthesized through several methods. One common approach involves the chlorination of pyridazine-3-carboxylic acid, followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl(_2)) or phosphorus oxychloride (POCl(_3)) and is conducted under reflux conditions. The esterification step is usually catalyzed by an acid such as sulfuric acid (H(_2)SO(_4)).
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The compound is typically purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloropyridazine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding pyridazine derivative.
Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Reduction: Formation of 6-chloropyridazine-3-carboxylic acid.
Oxidation: Formation of 6-chloropyridazine-3-carboxylic acid.
Comparison with Similar Compounds
Methyl 6-chloropyridazine-3-carboxylate can be compared with other pyridazine derivatives:
Methyl 4-chloropyridazine-3-carboxylate: Similar in structure but with the chlorine atom at a different position, affecting its reactivity and applications.
Methyl 6-bromopyridazine-3-carboxylate: The bromine atom provides different electronic properties, influencing the compound’s chemical behavior.
Methyl 6-fluoropyridazine-3-carboxylate: The fluorine atom imparts unique characteristics, such as increased stability and lipophilicity.
Each of these compounds has distinct properties and applications, making this compound unique in its specific uses and reactivity.
Properties
IUPAC Name |
methyl 6-chloropyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKXYXKLOWAIOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495387 | |
Record name | Methyl 6-chloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65202-50-8 | |
Record name | Methyl 6-chloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-chloropyridazine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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